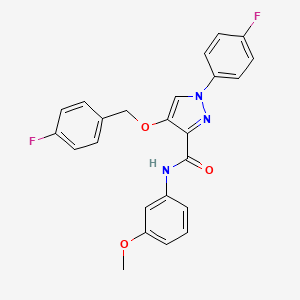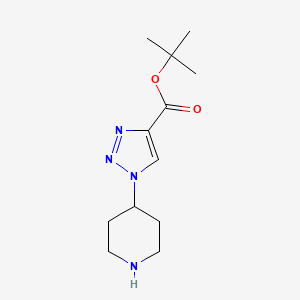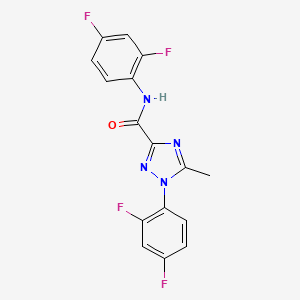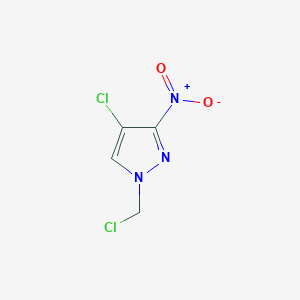
4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide" is a chemical entity that appears to be related to a class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of a pyrazole ring, fluorophenyl groups, and methoxyphenyl groups. These structural motifs are often found in molecules with pharmacological interest, particularly in the context of enzyme inhibition and receptor modulation .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of pyrazoline derivatives as mentioned in paper involves the reaction of 4,4'-difluoro chalcone with semicarbazide hydrochloride and thiosemicarbazide in an ethanolic sodium hydroxide solution. This suggests that the synthesis of the compound would likely involve similar steps, such as the formation of an intermediate chalcone followed by cyclization to form the pyrazole core. The introduction of the benzyl ether and carboxamide functionalities would require further steps, possibly involving acylation and alkylation reactions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound containing nitrogen atoms. The presence of fluorine atoms on the phenyl rings, as seen in the compounds studied in paper , suggests that the compound would also exhibit strong electronegativity due to the fluorine atoms, which could influence its binding to biological targets. The methoxy group on the phenyl ring could provide additional electronic effects, potentially affecting the molecule's pharmacokinetic properties.
Chemical Reactions Analysis
The chemical reactivity of such compounds typically involves interactions with nucleophiles and electrophiles at various sites. For example, the carboxamide group could be involved in the formation of hydrogen bonds, while the ether linkage might be susceptible to cleavage under acidic or basic conditions. The presence of fluorine atoms could also affect the compound's reactivity by influencing the electron distribution within the molecule, as seen in the crystal packing interactions described in paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic rings and heteroatoms would likely result in a compound with significant lipophilicity, which could affect its solubility and distribution in biological systems. The crystal structures of related compounds, as detailed in paper , show that intermolecular interactions such as hydrogen bonding and halogen interactions play a role in the solid-state packing of these molecules, which could be relevant for the compound's stability and formulation.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O3/c1-31-21-4-2-3-19(13-21)27-24(30)23-22(32-15-16-5-7-17(25)8-6-16)14-29(28-23)20-11-9-18(26)10-12-20/h2-14H,15H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKQVYIXAGBYJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NN(C=C2OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2-Chlorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B3001981.png)


![3-chloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3001985.png)
![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B3001986.png)




